Potency Against S31N vs. Amantadine: EC50 Comparison in Plaque Reduction Assay
M2WJ332 inhibits the S31N mutant with an EC50 of 153 nM in plaque reduction assays using A/WSN/33 (H1N1) influenza virus carrying the M2-S31N mutation [1]. This potency exceeds that of amantadine against wild-type M2 (EC50 = 328 nM in the same assay platform), meaning M2WJ332 is approximately 2.1-fold more potent against the drug-resistant target than amantadine is against the drug-sensitive target [1]. Against the S31N mutant specifically, amantadine requires concentrations >1,300-fold higher (IC50 ~200 μM in electrophysiology) to achieve channel blockade [2].
| Evidence Dimension | Antiviral potency (EC50) against M2-S31N mutant influenza A virus (A/WSN/33 H1N1) in plaque reduction assay |
|---|---|
| Target Compound Data | EC50 = 153 nM (0.153 μM) |
| Comparator Or Baseline | Amantadine vs. M2-S31N: EC50 not measurable (inactive); Amantadine vs. M2-WT: EC50 = 328 nM. Amantadine IC50 vs. S31N channel: ~200 μM. |
| Quantified Difference | M2WJ332 is ~2.1× more potent against S31N than amantadine against WT M2; >1,300× more potent than amantadine against S31N channel |
| Conditions | Plaque reduction assay in MDCK cells; A/WSN/33 (H1N1) virus carrying M2-S31N. Electrophysiology (TEVC) in Xenopus laevis oocytes for IC50 data. |
Why This Matters
This differential potency is the foundational selection criterion: M2WJ332 is one of very few compounds that achieves submicromolar antiviral activity against the clinically predominant amantadine-resistant genotype.
- [1] Wang J, Wu Y, Ma C, Fiorin G, Wang J, Pinto LH, Lamb RA, Klein ML, DeGrado WF. Proc Natl Acad Sci U S A. 2013;110(4):1315-20. EC50 values: M2WJ332 153 nM, amantadine 328 nM vs. M2-WT in plaque reduction assay. View Source
- [2] BindingDB / Fig. 3 (PMC). IC50 amantadine vs. M2-WT: 16.0 ± 1.2 μM; vs. M2-S31N: 199.9 ± 1.1 μM (TEVC). View Source
